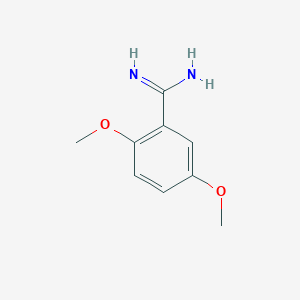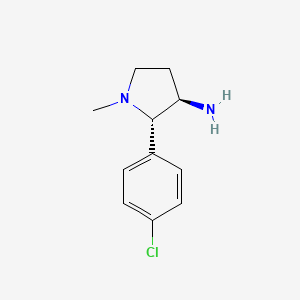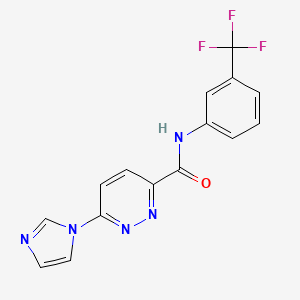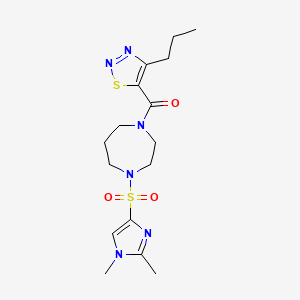
5-bromo-2-chloro-N-((5-methylisoxazol-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-bromo-2-chloro-N-((5-methylisoxazol-4-yl)methyl)benzamide” is a chemical compound. It is related to a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
Synthesis Analysis
The synthesis of this compound involves a series of steps. In one study, dimethyl terephthalate was used as the raw starting material, and the compound was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C8H7BrClNO . The InChI code for this compound is 1S/C8H7BrClNO/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,1H3,(H,11,12) .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 248.51 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Intermolecular Interactions and Structural Analysis
Research on related benzamide derivatives has revealed insights into their intermolecular interactions and structural characteristics. For instance, studies on antipyrine-like derivatives, including compounds with bromo and chloro substituents, have utilized X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations to understand their solid-state structures. These analyses highlighted the role of hydrogen bonds, π-interactions, and electrostatic energy contributions in molecular stabilization. Such detailed structural elucidations are crucial for designing compounds with desired physical and chemical properties (Saeed et al., 2020).
Synthesis and Characterization
Significant efforts have been dedicated to synthesizing and characterizing benzamide derivatives and related compounds. For example, novel synthesis routes have been developed for benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating remarkable antiavian influenza virus activity. These synthetic pathways offer insights into creating targeted molecules for potential therapeutic applications (Hebishy et al., 2020). Moreover, the creation of benzamide derivatives through microwave-promoted synthesis presents a cleaner, efficient, and faster method, suggesting practical approaches for rapid compound development (Saeed, 2009).
Biological Activity and Potential Therapeutic Applications
Several studies have explored the biological activities of benzamide derivatives, including their potential as antimicrobial and antitubercular agents. For instance, novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives, including 5-bromo variants, have shown promising antibacterial and antifungal activity, indicating the therapeutic potential of these compounds (Lamani et al., 2009). Similarly, benzamide riboside, an inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), has been investigated for its anticancer properties, highlighting the diverse biological applications of benzamide derivatives (Jäger et al., 2002).
Direcciones Futuras
The future directions for “5-bromo-2-chloro-N-((5-methylisoxazol-4-yl)methyl)benzamide” could involve its use in the development of new antidiabetic drugs, given its role as a key intermediate in the synthesis of a family of promising SGLT2 inhibitors . These inhibitors are currently in preclinical and phase I studies for diabetes therapy .
Propiedades
IUPAC Name |
5-bromo-2-chloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O2/c1-7-8(6-16-18-7)5-15-12(17)10-4-9(13)2-3-11(10)14/h2-4,6H,5H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMQZDYAMIIWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-2-methylphenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2776991.png)

![2-(Methylsulfanyl)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2776994.png)

![1-Ethyl-1h,4h,6h,7h-pyrano[3,4-d]imidazole hydrochloride](/img/structure/B2776997.png)
![N-[[4-(2-Methylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2776999.png)
![3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-phenethylpropanamide](/img/structure/B2777001.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2777002.png)
![N-(1-cyanocyclohexyl)-2-[[4-(2-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B2777004.png)




